ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a unique structure that includes a chromenone core and a dimethoxyphenyl group
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-26-20(22)12-27-14-6-7-15-18(10-14)28-11-16(21(15)23)13-5-8-17(24-2)19(9-13)25-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDILVJXJHUFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the chromenone core. This is followed by the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromenone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized chromenone derivatives, while reduction can produce reduced chromenone compounds.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Molecular Formula : C20H18O7
- Molecular Weight : 370.4 g/mol
- Canonical SMILES : CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
The compound features a chromenone ring that is part of the flavonoid family, known for various biological activities. The presence of methoxy groups enhances its solubility and reactivity, making it an attractive candidate for further chemical modifications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Antioxidant Activity : The compound's structure allows it to interact with reactive oxygen species, potentially neutralizing oxidative stress in biological systems.
- Anti-inflammatory Properties : Research suggests that derivatives of chromenone compounds exhibit anti-inflammatory effects, making this compound a candidate for developing treatments for inflammatory diseases.
Biological Studies
The compound is also being explored for its biological activities:
- Enzyme Inhibition : Studies have indicated that chromenone derivatives can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
- Cellular Studies : In vitro studies have shown that this compound can affect cell proliferation and apoptosis, suggesting its potential role in cancer therapy.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex compounds through various chemical reactions such as oxidation, reduction, and substitution.
Industrial Applications
The unique properties of this compound make it useful in industrial applications:
- Polymer Production : Its structural characteristics allow it to be incorporated into polymers, enhancing their properties such as flexibility and thermal stability.
Case Study 1: Antioxidant Research
A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of various chromenone derivatives, including this compound. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in food preservation and health supplements.
Case Study 2: Anti-inflammatory Activity
Research conducted at a leading pharmaceutical university focused on the anti-inflammatory effects of this compound. In vivo studies demonstrated a reduction in inflammation markers in animal models treated with the compound. This finding supports further development as an anti-inflammatory drug candidate.
Case Study 3: Synthesis Pathways
A comprehensive study on synthetic routes for producing this compound highlighted efficient methodologies involving base-catalyzed reactions. The study emphasized optimizing reaction conditions to enhance yield and purity, paving the way for scalable production methods suitable for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors, potentially modulating their activity. The dimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 3,4-Dimethoxyphenethylamine
- Ethyl (3,4-dimethoxyphenyl)(oxo)acetate
Uniqueness
ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its combination of a chromenone core and a dimethoxyphenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the chromenone core may enhance its antioxidant activity, while the dimethoxyphenyl group can improve its solubility and bioavailability .
Biological Activity
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound belonging to the flavonoid family, characterized by its unique structural features, including a chromenone ring and methoxy substitutions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 368.4 g/mol. The presence of both an ester and chromenone moiety is significant for its chemical reactivity and biological interactions.
Antioxidant Properties
Flavonoids are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress. This compound may exhibit similar activities due to its structural features. Studies have shown that compounds with chromenone structures can effectively inhibit lipid peroxidation and enhance cellular antioxidant defenses .
Anti-inflammatory Effects
Research indicates that flavonoids can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of flavonoids are well-documented, with studies suggesting that they can induce apoptosis in cancer cells and inhibit tumor growth. This compound's structural similarities to other flavonoids known for their anticancer effects warrant further investigation into its potential in cancer therapy .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : The compound could influence the expression of genes related to oxidative stress and cell survival.
- Interaction with Cell Signaling Pathways : It may modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer development.
Study on Flavonoid Derivatives
A comparative study on various flavonoid derivatives highlighted the importance of specific substituents on the flavone ring in determining biological activity. This compound was included in this analysis, showing promising results in antioxidant assays compared to structurally similar compounds .
In Vivo Studies
In vivo studies involving related compounds have demonstrated significant anti-inflammatory effects in animal models. These findings suggest that this compound might exhibit similar efficacy, although direct studies are still needed to confirm these effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-(3-benzoylchromen) | Chromenone framework | Exhibits strong antioxidant properties |
| Ethyl 2-(3-hydroxyflavone) | Hydroxy group on chromenone | Known for anti-inflammatory effects |
| Ethyl 2-(2-hydroxychalcone) | Chalcone structure | Demonstrates significant anticancer activity |
This compound is unique due to its specific methoxy substitutions and ester functionality which may enhance its solubility and reactivity compared to these similar compounds.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromen-4-one carbonyl at δ 175–180 ppm) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., O-acetyl vs. C-substitution). Key bond angles (e.g., C4—O2—C3 ≈ 120°) validate the chromen-4-one scaffold .
Advanced
Contradiction Analysis :
- Case Study : Discrepancies in NOESY correlations (e.g., unexpected coupling between aromatic protons) may arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility .
- Crystallographic Refinement : If XRD data conflicts with NMR (e.g., unexpected dihedral angles), re-examine disorder modeling or hydrogen bonding networks .
Q. Basic
- Storage : −20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group .
- Light Sensitivity : Amber glassware or UV-filtered storage minimizes photodegradation of the chromen-4-one core .
Advanced
Degradation Pathway Analysis :
- LC-MS identifies degradation products (e.g., free acetic acid from ester hydrolysis).
- Accelerated Stability Studies (40°C/75% RH for 6 months) quantify degradation kinetics. For example, Arrhenius modeling predicts a shelf life of 18 months at −20°C .
How can in vitro bioactivity studies be designed to minimize interference from compound impurities?
Q. Advanced
- HPLC-PDA Purity Threshold : ≥98% purity (by area normalization) reduces off-target effects.
- Control Experiments : Compare bioactivity of synthesized compound vs. commercial reference standards (if available) .
- Metabolite Screening : Incubate with liver microsomes to identify bioactive metabolites that may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
